Cas no 1261996-14-8 ([1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-)
![[1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- structure](https://ja.kuujia.com/scimg/cas/1261996-14-8x500.png)
[1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- 化学的及び物理的性質
名前と識別子
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- [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-
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- MDL: MFCD18313384
- インチ: 1S/C13H10Cl2O/c1-8-6-9(2-5-13(8)16)11-4-3-10(14)7-12(11)15/h2-7,16H,1H3
- InChIKey: KVQNUYYSUROBRD-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(Cl)C=C2Cl)=CC=C(O)C(C)=C1
[1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB319397-5g |
4-(2,4-Dichlorophenyl)-2-methylphenol, 95%; . |
1261996-14-8 | 95% | 5g |
€1159.00 | 2024-04-20 | |
abcr | AB319397-5 g |
4-(2,4-Dichlorophenyl)-2-methylphenol, 95%; . |
1261996-14-8 | 95% | 5g |
€1,159.00 | 2022-08-31 |
[1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
[1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-に関する追加情報
Introduction to [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- (CAS No. 1261996-14-8)
[1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1261996-14-8, belongs to the biphenyl derivative family, which is well-known for its role in various synthetic pathways and medicinal chemistry.
The molecular structure of [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- features a biphenyl core substituted with hydroxyl, chloro, and methyl groups at specific positions. This arrangement contributes to its distinct chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of multiple substituents enhances its versatility, allowing for diverse modifications that can tailor its properties for specific applications.
In recent years, there has been a growing interest in biphenyl derivatives due to their potential as building blocks in drug discovery. The compound's ability to undergo various chemical transformations makes it a promising candidate for developing new pharmaceuticals. For instance, researchers have explored its use in synthesizing kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The hydroxyl group at the 4-position of the biphenyl ring provides a site for further functionalization, enabling the attachment of pharmacophores that can enhance binding affinity to biological targets.
One of the most intriguing aspects of [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- is its role in the development of advanced materials. The chloro substituents at the 2' and 4' positions introduce electrophilic centers that can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are fundamental in constructing biaryl structures, which are prevalent in many natural products and active pharmaceutical ingredients (APIs). The methyl group at the 3-position adds another layer of complexity, influencing both the electronic and steric properties of the molecule.
Recent studies have highlighted the compound's significance in medicinal chemistry. Researchers have demonstrated its utility in generating novel scaffolds for small-molecule drugs. By leveraging its reactive sites, scientists have been able to design molecules with improved pharmacokinetic profiles and reduced toxicity. For example, derivatives of [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- have shown promise in preclinical trials as inhibitors of protein-protein interactions involved in diseases like Alzheimer's and Parkinson's. The ability to fine-tune its structure allows for the optimization of drug-like properties such as solubility, bioavailability, and metabolic stability.
The synthesis of [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been employed to achieve high yields and selectivity. These methods are critical in ensuring the purity of the final product, which is essential for pharmaceutical applications.
In addition to its pharmaceutical potential, this compound has found applications in agrochemical research. The biphenyl core is a common motif in pesticides and herbicides due to its ability to interact with biological targets in plants and pests. By modifying the substituents on the biphenyl ring, chemists can develop compounds with enhanced efficacy and environmental safety. For instance, derivatives of [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- have been investigated as potential candidates for next-generation crop protection agents.
The chemical reactivity of [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl- also makes it a valuable tool in material science. Researchers have explored its use in designing organic semiconductors and light-emitting diodes (OLEDs). The presence of electron-withdrawing groups like chloro enhances charge transport properties, making it suitable for applications in electronic devices. Furthermore, the compound's ability to form stable complexes with metals has led to investigations into its use as a ligand in catalysis.
As our understanding of molecular interactions continues to evolve, so does the potential of [1,1'-Biphenyl]-4-ol, 2',4'-dichloro-3-methyl-. Emerging technologies such as computational chemistry and machine learning are being employed to accelerate the discovery process by predicting molecular properties and optimizing synthetic routes. These advancements hold promise for accelerating the development of new drugs and materials based on this versatile compound.
In conclusion,[1,1'-Biphenyl]-4-ol, 2',4'-dichloro, 3-methyl, identified by CAS number 1261996-14-8, represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable asset in pharmaceutical research, material science, and agrochemical development. As we continue to uncover new applications for this compound, it will undoubtedly play an increasingly important role in shaping future advancements.
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